Structural Isomerism: Distinct LogP and Topological Polar Surface Area Relative to 4-Chloro Positional Isomer
The exact substitution pattern of CAS 18504-70-6 confers unique physicochemical properties compared to its closest positional isomer, 2-(4-chlorophenyl)-1-(piperidin-1-yl)ethanone (CAS 19202-18-7) . While both share the molecular formula C13H16ClNO, the location of the chloro substituent on the phenyl ring leads to measurable differences in predicted properties. CAS 18504-70-6 has a predicted LogP of 2.83 and a topological polar surface area (TPSA) of 20.3 Ų. In contrast, the 4-chloro positional isomer exhibits a calculated LogP of 3.05, representing a difference of 0.22 units, which corresponds to a nearly 1.7-fold increase in theoretical partition coefficient . This difference in lipophilicity is significant for blood-brain barrier penetration and membrane interaction studies.
| Evidence Dimension | Lipophilicity (predicted LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.83; TPSA = 20.3 Ų |
| Comparator Or Baseline | 2-(4-chlorophenyl)-1-(piperidin-1-yl)ethanone (CAS 19202-18-7): LogP = 3.05; TPSA = 20.3 Ų |
| Quantified Difference | ΔLogP = 0.22; ΔTPSA = 0.0 Ų |
| Conditions | Predicted using ACD/Labs Percepta or similar in silico models |
Why This Matters
A ΔLogP of 0.22 corresponds to a 1.66-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability and compound distribution in biological assays, making the selection of the correct isomer critical for reproducible pharmacokinetic data.
